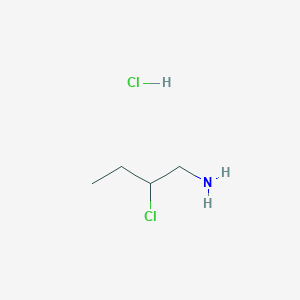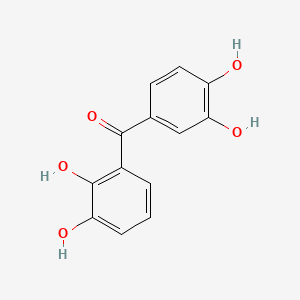
(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone, also known as 2,3,3’,4’-Tetrahydroxybenzophenone, is an organic compound with the molecular formula C13H10O5. This compound is characterized by the presence of two phenolic rings, each substituted with hydroxyl groups at specific positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone typically involves the condensation of appropriately substituted phenols with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ketone linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenols.
科学的研究の応用
(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of UV-absorbing materials and as a stabilizer in polymers.
作用機序
The mechanism of action of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
類似化合物との比較
(2,4-Dihydroxyphenyl)phenylmethanone: Another benzophenone derivative with hydroxyl groups at different positions.
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A compound with additional hydroxyl groups, enhancing its antioxidant potential.
Uniqueness: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone is unique due to its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.
特性
CAS番号 |
37728-15-7 |
|---|---|
分子式 |
C13H10O5 |
分子量 |
246.21 g/mol |
IUPAC名 |
(2,3-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O5/c14-9-5-4-7(6-11(9)16)12(17)8-2-1-3-10(15)13(8)18/h1-6,14-16,18H |
InChIキー |
YLVRFHDJLAVISP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


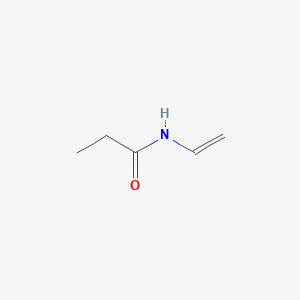
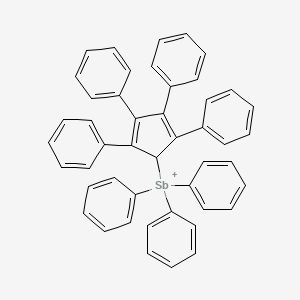
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
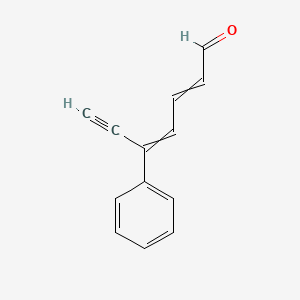


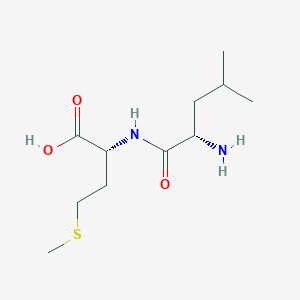
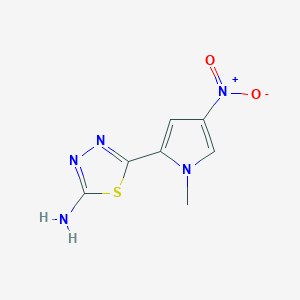
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
